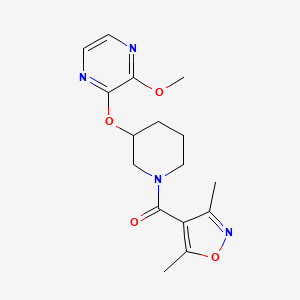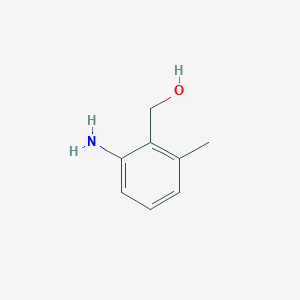
N-(4-chlorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 475.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Material Sciences
Quinoline derivatives have been studied for their structural characteristics, particularly in the formation of co-crystals and salts. For instance, Karmakar et al. (2009) explored the structural study of quinoline derivatives having an amide bond, forming co-crystals with aromatic diols. This research reveals how quinoline derivatives interact with other compounds, offering potential applications in the development of new materials with specific crystalline properties (Karmakar, Kalita, & Baruah, 2009).
Pharmacological Research
Quinoline compounds have been extensively studied for their pharmacological properties. For example, Werbel et al. (1986) synthesized a series of quinoline derivatives and evaluated their antimalarial activity, demonstrating the potential of quinoline compounds in developing antimalarial drugs. This study illustrates the role of quinoline derivatives in medicinal chemistry, providing a basis for the development of new pharmacological agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, McNamara, Ortwine, & Worth, 1986).
Fluorescence and Optical Properties
Quinoline derivatives also exhibit interesting fluorescence and optical properties. Wu et al. (2008) synthesized lanthanide complexes with aryl amide ligands derived from quinoline, studying their fluorescence properties. Such studies indicate the potential use of quinoline derivatives in the development of new fluorescent materials and optical sensors (Wu, Cheng, Yan, & Tang, 2008).
Antimicrobial Research
The synthesis and evaluation of novel quinoline derivatives as antimicrobial agents were explored by Debnath and Ganguly (2015), who synthesized several compounds showing promising antibacterial and antifungal activities. This research underscores the potential of quinoline derivatives in addressing microbial resistance and developing new antimicrobial therapies (Debnath & Ganguly, 2015).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3/c1-18-3-10-23(11-4-18)29-16-21-13-20-7-12-24(34-2)14-25(20)31(27(21)33)17-26(32)30-15-19-5-8-22(28)9-6-19/h3-14,29H,15-17H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTZDCGDTKJLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2855867.png)
![3-(3-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2855868.png)

![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2855870.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2855872.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855874.png)
![8-Aminobicyclo[3.2.1]octan-3-ol](/img/structure/B2855875.png)
![5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2855876.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2855877.png)

![2-chloro-N-[1-(3-methoxy-4-propoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2855883.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2855887.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2855889.png)